molecular formula C12H14ClNO2 B1468545 1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1344023-67-1

1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1468545
CAS RN: 1344023-67-1
M. Wt: 239.7 g/mol
InChI Key: WPZLYNUVJDEKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 1-CPHP, is a synthetic stimulant drug that has recently become popular in the research chemical market. It is a structural analog of the popular stimulant drug cathinone and has been studied for its potential therapeutic applications.

Scientific Research Applications

Electrooptic Film Fabrication

One application of related heterocyclic "push-pull" chromophores, which include pyrrole and pyridine-based structures, is in the fabrication of electrooptic films. These chromophores have been synthesized and characterized, highlighting their potential in creating thin-film microstructures with significant nonlinear optical and electrooptic responses (Facchetti et al., 2006).

Crystal and Molecular Structures

The compound 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone, which bears structural resemblance to the target compound, has been studied for its crystal and molecular structures. These studies, including single-crystal X-ray diffraction, reveal important insights into the molecular geometries and interactions within such compounds (Şahin et al., 2014).

Synthesis of Dihydroindolo[1,2-c]quinazoline

In a related study, derivatives of aryl-substituted ethanones (similar to the target compound) were synthesized to form dihydroindolo[1,2-c]quinazoline derivatives. This reaction process and the resulting molecular structures have significant implications for pharmaceutical chemistry and synthetic methodologies (Harano et al., 2007).

Electrophile and Nucleophile Synthesis

The compound 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene serves as an example of using alpha-nitro ketone intermediates in the synthesis of novel organic molecules. This process highlights the diverse reactivity and potential applications of such compounds in probing receptor interactions (Zhang et al., 2004).

Synthesis and Characterization of New Compounds

A study on the synthesis of new chalcone derivatives, which include the reaction of indole with chloroacetylchloride, demonstrates the diverse synthetic applications of similar compounds. These derivatives were evaluated for their anti-inflammatory activity, indicating their potential medicinal applications (Rehman et al., 2022).

properties

IUPAC Name

1-(2-chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)12(16)8-14-6-5-9(15)7-14/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZLYNUVJDEKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.